benzyl N-pyrazolidin-3-ylcarbamate
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Overview
Description
Benzyl N-pyrazolidin-3-ylcarbamate is an organic compound with the molecular formula C12H16N2O2 It is a derivative of pyrazolidine and carbamate, featuring a benzyl group attached to the nitrogen atom of the pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-pyrazolidin-3-ylcarbamate typically involves the reaction of pyrazolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-pyrazolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives
Scientific Research Applications
Benzyl N-pyrazolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of benzyl N-pyrazolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the pyrazolidine ring.
Benzyl N-pyrrolidin-3-ylcarbamate: Similar structure but with a pyrrolidine ring instead of pyrazolidine.
Benzyl N-piperidin-3-ylcarbamate: Similar structure but with a piperidine ring instead of pyrazolidine .
Uniqueness: Benzyl N-pyrazolidin-3-ylcarbamate is unique due to the presence of the pyrazolidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
benzyl N-pyrazolidin-3-ylcarbamate |
InChI |
InChI=1S/C11H15N3O2/c15-11(13-10-6-7-12-14-10)16-8-9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2,(H,13,15) |
InChI Key |
KGPXKWQNCYCHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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